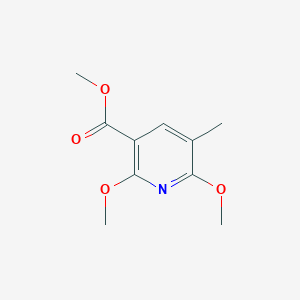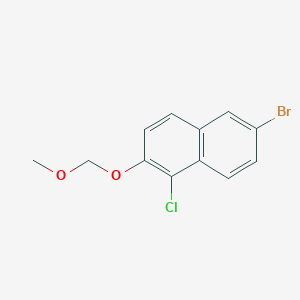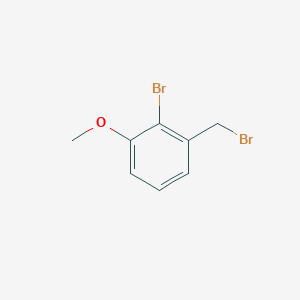![molecular formula C16H20Mo B6296536 Bis(ethylbenzene)molybdenum [mixture of (C2H5)xC6H6-x where x = 0-4)] CAS No. 32877-00-2](/img/structure/B6296536.png)
Bis(ethylbenzene)molybdenum [mixture of (C2H5)xC6H6-x where x = 0-4)]
説明
Bis(ethylbenzene)molybdenum is a molybdenum-based organometallic compound . It is used as a precursor chemical for semiconductors and other high technology applications . It is also used in the vapor deposition of molybdenum oxide .
Synthesis Analysis
Bis(ethylbenzene)molybdenum has been used in the vapor deposition of molybdenum oxide . It has been tested alongside other molybdenum precursors for this purpose . The growth window for bis(ethylbenzene)molybdenum is 135–150°C .Molecular Structure Analysis
The molecular structure of bis(ethylbenzene)molybdenum is complex and depends on the Mo loading and synthesis technique employed . Alternately dosing bis(ethylbenzene)molybdenum and water generates uniform polymolybdates at all loadings .Chemical Reactions Analysis
Bis(ethylbenzene)molybdenum has been used in the vapor deposition of molybdenum oxide . It achieved loadings of 0.5, 1.1, and 1.9 Mo/nm² on alumina powder after one, two, and five cycles, respectively, using atomic layer deposition techniques .Physical And Chemical Properties Analysis
Bis(ethylbenzene)molybdenum is a dark green liquid . It is air sensitive . Its chemical formula is [(C2H5)xC6H(6-x)]2Mo .科学的研究の応用
Vapor Deposition of Molybdenum Oxide
Bis(ethylbenzene)molybdenum has been utilized in the vapor deposition of molybdenum oxide, showcasing its potential in materials science for coating and thin film applications. It achieved significant growth rates using atomic layer deposition techniques, demonstrating its effectiveness in depositing molybdenum oxide on substrates like alumina powder. This process is critical for developing coatings with specific chemical and physical properties, useful in various technological applications (Drake & Stair, 2016).
Characterization of Alumina-Supported Molybdenum Oxide
The compound has also been instrumental in the preparation and characterization of alumina-supported molybdenum oxide. This research is vital for understanding the interactions between molybdenum oxide and alumina, which can influence the design of molybdenum-based catalysts. The findings from such studies can guide the development of new catalytic systems with enhanced performance for various chemical reactions (Drake & Stair, 2017).
Catalytic Applications
Bis(ethylbenzene)molybdenum derivatives have shown promise in catalytic applications, such as the oxidation of alkenes and sulfides. These processes are essential in the chemical industry for producing valuable chemicals and intermediates. The research into these catalytic systems can lead to more efficient and environmentally friendly chemical processes (Ikawa et al., 1975).
Oxotransferase Model Complexes
Investigations into asymmetric dioxomolybdenum(VI) model complexes provide mechanistic insights into the reactivity of oxotransferases, enzymes that are crucial in various biological processes. Understanding these mechanisms can contribute to the development of biomimetic catalysts and advance the field of bioinorganic chemistry (Mayilmurugan et al., 2011).
作用機序
Target of Action
Bis(ethylbenzene)molybdenum is primarily used in the vapor deposition of molybdenum oxide . It is a molybdenum precursor that interacts with alumina powder, a high surface area support . The primary targets are therefore the alumina powder surfaces where the molybdenum oxide is to be deposited.
Mode of Action
Bis(ethylbenzene)molybdenum interacts with its targets through a process known as atomic layer deposition . This process involves alternating pulses of a metal precursor (in this case, bis(ethylbenzene)molybdenum) and an oxygen source to deposit thin films with atomic precision . The compound achieves linear growth rates on alumina powder, indicating its successful interaction with the target .
Biochemical Pathways
The biochemical pathways involved in the action of bis(ethylbenzene)molybdenum are related to the synthesis of the molybdenum cofactor (Mo-cofactor). This cofactor is synthesized by a highly conserved biosynthetic pathway that can be divided into four steps, each producing a specific biochemical intermediate . The Mo-cofactor is essential for the function of more than 50 enzymes, most of which occur in prokaryotes .
Pharmacokinetics
Information on the ADME (Absorption, Distribution, Metabolism, Excretion) properties of bis(ethylbenzene)molybdenum is limited. It’s known that the compound is a dark green liquid with a boiling point of 150-170°c at 1mmhg . It’s also air sensitive , which may impact its stability and hence, bioavailability.
Result of Action
The result of bis(ethylbenzene)molybdenum’s action is the deposition of molybdenum oxide on alumina powder surfaces . This deposition is crucial for the creation of supported molybdenum oxide catalysts, which have applications in several industrially relevant reactions .
Action Environment
The action of bis(ethylbenzene)molybdenum is influenced by environmental factors such as temperature. The growth window for the compound is 135–150°C . Additionally, the compound is air sensitive , suggesting that its action, efficacy, and stability might be affected by exposure to air.
Safety and Hazards
将来の方向性
特性
IUPAC Name |
ethylbenzene;molybdenum | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C8H10.Mo/c2*1-2-8-6-4-3-5-7-8;/h2*3-7H,2H2,1H3; | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEMJULNQFSGMTN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1.CCC1=CC=CC=C1.[Mo] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20Mo | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
32877-00-2 | |
| Record name | Bis[(1,2,3,4,5,6-η)-ethylbenzene]molybdenum | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=32877-00-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Bis(ethylbenzene)molybdenum mixture | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。










![3-[N-(2-Carboxyethyl)-N-(3-hydroxyphenyl)amino]propionic acid, 95%](/img/structure/B6296520.png)




![N-[1-(Fluoromethyl)-4-(benzyloxy)butyl]phthalimide](/img/structure/B6296549.png)
